Trisodium;iridium(3-);hexanitrite

Description

Properties

IUPAC Name |

trisodium;iridium(3-);hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ir.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q-3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSRPAFZWBQEKK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

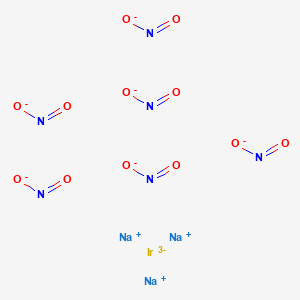

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Ir-3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IrN6Na3O12-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587323 | |

| Record name | trisodium;iridium(3-);hexanitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142048-03-1 | |

| Record name | trisodium;iridium(3-);hexanitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Trisodium (B8492382) Hexanitroiridate(III)

The synthesis of trisodium hexanitroiridate(III) primarily involves the reaction of an iridium(III) halide precursor with a nitrite (B80452) source.

Reaction of Iridium(III) Chloride with Sodium Nitrite

IrCl₃ + 6NaNO₂ → Na₃[Ir(NO₂)₆] + 3NaCl

This reaction is analogous to the synthesis of other hexanitro metalate complexes, such as sodium hexanitrocobaltate(III). nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

To optimize the yield and purity of trisodium hexanitroiridate(III), several reaction parameters can be controlled. These include temperature, reaction time, and the molar ratio of the reactants. Heating the reaction mixture can facilitate the substitution of the chloride ligands with nitrite ions. However, excessive temperatures should be avoided to prevent the decomposition of the product or side reactions.

A significant yield enhancement strategy involves the careful control of pH. It has been noted in related preparations that digesting a chloro-compound of iridium with hot sodium nitrite at a pH of 1.5 can be an effective method. researchgate.net Maintaining a slightly acidic environment can help to prevent the formation of iridium hydroxides and promote the desired substitution reaction. The use of a significant excess of sodium nitrite is also a common strategy to drive the equilibrium towards the formation of the fully substituted hexanitro complex.

Precursor Compounds in Iridium Nitrite Complex Synthesis

The choice of the iridium precursor is a critical factor in the successful synthesis of trisodium hexanitroiridate(III).

Utilization of Hexachloroiridate(III) Salts

In addition to iridium(III) chloride, salts of the hexachloroiridate(III) anion, [IrCl₆]³⁻, such as sodium hexachloroiridate(III) (Na₃IrCl₆), serve as excellent starting materials. wikipedia.orgamericanelements.com These salts are often more soluble in water than iridium(III) chloride, which can facilitate a more homogeneous reaction. The synthesis reaction using sodium hexachloroiridate(III) is as follows:

Na₃[IrCl₆] + 6NaNO₂ → Na₃[Ir(NO₂)₆] + 6NaCl

The primary advantage of using hexachloroiridate(III) salts is their well-defined stoichiometry and purity, which can lead to a cleaner reaction with fewer byproducts.

Hydrolysis of Hexanitroiridate Salts in Aqua-Nitrite Complex Formation

The hexanitroiridate(III) ion can undergo hydrolysis in aqueous solutions, particularly under hydrothermal conditions. For instance, the hydrothermal treatment of ammonium (B1175870) hexanitroiridate(III), (NH₄)₃[Ir(NO₂)₆], can lead to the formation of the aqua-nitrite complex, fac-[Ir(H₂O)₃(NO₂)₃]. researchgate.net This facial isomer, where the three water and three nitrite ligands occupy the faces of the octahedron, has been identified as a promising chlorine-free precursor for the synthesis of heterogeneous iridium catalysts. The study of the hydrolysis of the [Ir(NO₂)₆]³⁻ anion is crucial for understanding its stability in aqueous media and for the controlled synthesis of mixed aqua-nitro iridium complexes. Research has shown that the hydrolysis process is influenced by parameters such as temperature, reaction time, and pH. researchgate.net

Green Chemistry Principles in Trisodium Hexanitroiridate(III) Synthesis

The application of green chemistry principles to the synthesis of inorganic complexes like trisodium hexanitroiridate(III) is an area of growing interest. While specific studies on the green synthesis of this particular compound are not extensively documented, general principles can be applied. These include the use of less hazardous solvents (ideally water), energy-efficient reaction conditions, and the selection of precursors that minimize waste generation.

For instance, the development of synthetic routes that avoid the use of organic solvents and operate at lower temperatures would align with green chemistry goals. The use of water as a solvent, as is common in the established synthetic routes, is a positive aspect from a green chemistry perspective. Furthermore, research into catalytic methods for the synthesis could reduce the need for stoichiometric reagents and potentially lower the energy input required. The synthesis of related nitro compounds has explored the use of more environmentally friendly nitrating agents and catalytic systems, which could potentially be adapted for the synthesis of trisodium hexanitroiridate(III). orgchemres.org

Structural Characterization and Crystallography

Single Crystal X-ray Diffraction Studies of Trisodium (B8492382) Hexanitroiridate(III)

Detailed crystallographic studies have revealed that Trisodium hexanitroiridate(III) crystallizes in the trigonal crystal system. The specific space group has been identified as R-3m. This space group belongs to the rhombohedral lattice system, which is a subset of the trigonal system. The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision.

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3m |

| Lattice Constant (a) | 6.849 Å |

| Lattice Angle (α) | 72.374° |

These parameters define a rhombohedral unit cell where the lengths of the three lattice vectors are equal, and the angle between any two vectors is the same but not 90°.

At the heart of the Trisodium hexanitroiridate(III) structure lies the complex anion, [Ir(NO₂)₆]³⁻. X-ray diffraction studies have unequivocally established that the iridium(III) center is coordinated to six nitrite (B80452) ligands. These ligands bind to the iridium atom through the nitrogen atom, a coordination mode known as "nitro". The six nitrogen atoms from the nitrite ligands surround the central iridium ion in a highly symmetric arrangement, resulting in an octahedral coordination geometry. This is a common and stable geometry for d⁶ metal ions like Iridium(III). The Ir-N bond lengths and the N-Ir-N bond angles are consistent with a regular or slightly distorted octahedron, reflecting the strong and well-defined coordination environment of the iridium center.

Polymorphism and Crystallographic Variations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and solid-state chemistry. While direct evidence for polymorphism in Trisodium hexanitroiridate(III) is not extensively documented in the literature, studies on analogous hexanitrometallate complexes suggest that crystallographic variations are plausible.

For instance, the closely related sodium hexanitrocobaltate(III), Na₃[Co(NO₂)₆], is known to not be isomorphous with the cubic alkali salts of the same anion, and the [Co(NO₂)₆]³⁻ ion is distorted within the sodium salt lattice. Furthermore, this cobalt analogue exhibits photo-initiated conformational isomerism, indicating the potential for different arrangements of the nitro ligands around the central metal ion. Such subtle changes in ligand conformation or packing could lead to different polymorphic forms under specific crystallization conditions. Phase transitions in other complex salts, driven by temperature or pressure, also highlight the possibility of accessing different crystalline phases for Trisodium hexanitroiridate(III).

Influence of Counterions on Crystal Packing and Supramolecular Assembly

A pertinent example is the double complex salt, [Pd(NH₃)₄]₃[Ir(NO₂)₆]₂·H₂O. researchgate.net In this compound, the counterion is the tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺. The presence of this larger, square planar cation, along with water molecules of crystallization, leads to a completely different crystal structure compared to the simple sodium salt.

The crystallographic data for this double complex salt reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell parameters are significantly different, reflecting the accommodation of the bulky cations and water molecules within the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Constant (a) | 21.0335 Å |

| Lattice Constant (b) | 8.0592 Å |

| Lattice Constant (c) | 21.3452 Å |

| Lattice Angle (β) | 91.254° |

In this structure, the complex anions form a single-layer pseudohexagonal packing along a specific crystallographic direction. researchgate.net The complex cations and water molecules are situated between these layers, participating in an extensive network of hydrogen bonds. This intricate arrangement highlights how the size, shape, and charge of the counterion dictate the crystal packing, leading to diverse supramolecular architectures. The study of such variations is crucial for the rational design of new materials with tailored properties.

Electronic Structure and Bonding Analysis

Quantum Chemical Investigations of [Ir(NO₂)₆]³⁻ Anion

Modern computational chemistry offers powerful tools to investigate the electronic properties of complex molecules from first principles. For the hexanitroiridate(III) anion, [Ir(NO₂)₆]³⁻, these methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a standard method for calculating the electronic ground state properties of transition metal complexes with a good balance of accuracy and computational cost. numberanalytics.comnih.gov For the specific compound Na₃[Ir(NO₂)₆], crystallographic data confirms its existence in a trigonal crystal system with the space group R-3m. This structural information serves as the foundation for theoretical calculations.

While a detailed, publicly available DFT analysis specifically for [Ir(NO₂)₆]³⁻ is not extensively documented in the literature, calculations on similar iridium(III) complexes are widespread. mdpi.comnih.gov These studies typically involve the optimization of the molecular geometry and calculation of various electronic properties. For Na₃[Ir(NO₂)₆], DFT calculations (GGA/GGA+U) have been performed, and the results are available through the Materials Project database (ID: mp-22102). These calculations provide fundamental data such as lattice parameters and formation energies, which are crucial for understanding the compound's stability.

Interactive Data Table: Crystallographic and DFT Data for Na₃[Ir(NO₂)₆]

| Property | Value |

| Crystal System | Trigonal |

| Space Group | R-3m |

| Formula Unit | Ir(Na(NO₂)₂)₃ |

| Formation Energy | -2.073 eV/atom |

| Band Gap | 2.368 eV |

Note: The band gap value is typically underestimated by semi-local DFT calculations.

The analysis of molecular orbitals (MOs) and the distribution of electron density are critical for understanding the nature of chemical bonds. In an octahedral complex like [Ir(NO₂)₆]³⁻, the interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding MOs.

Although specific MO diagrams for [Ir(NO₂)₆]³⁻ are not readily found in published literature, the general principles for an octahedral d⁶ complex can be applied. The six valence electrons of the Iridium(III) ion would occupy the lower energy t₂g set of molecular orbitals. The distribution of electron density, which can be visualized through theoretical calculations, would show the covalent character of the Iridium-Nitrite bonds, with electron density shared between the iridium center and the nitrogen and oxygen atoms of the nitrite (B80452) ligands. Studies on other complexes show how electron density distribution can reveal details of bonding interactions.

Nature of Iridium-Nitrite Bonding Interactions

The bond between the iridium(III) center and the nitrite ligands is a coordinate covalent bond with both sigma (σ) and pi (π) character. The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate through either the nitrogen atom (nitro) or an oxygen atom (nitrito). In the case of hexanitroiridate(III), the bonding is through the nitrogen atom.

The primary interaction is the formation of a σ-bond, where a lone pair of electrons on the nitrogen atom of the nitrite ligand is donated to an empty hybrid orbital of the iridium(III) ion. This σ-donation is a fundamental aspect of the metal-ligand bond in coordination complexes.

In addition to σ-donation, the nitrite ligand can participate in π-interactions. The NO₂⁻ ligand has filled π orbitals and empty π* (antibonding) orbitals. This allows for two types of π-interactions:

π-Donation: The filled π orbitals of the nitrite ligand can donate electron density to the empty d-orbitals of the iridium center.

π-Acceptance (π-Backbonding): The filled t₂g orbitals of the iridium(III) ion can back-donate electron density into the empty π* orbitals of the nitrite ligands. This interaction is particularly important in stabilizing complexes with metal ions in low oxidation states.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. In an octahedral ligand field, the five degenerate d-orbitals of the iridium(III) ion are split into two sets of different energies: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg* set (dx²-y², dz²). The energy difference between these two sets is known as the ligand field splitting parameter (Δo).

Redox Non-Innocence Considerations of the Nitrite Ligand in Iridium Complexes

A "non-innocent" ligand is one where the oxidation state of the ligand itself can change during a redox reaction, making the assignment of a formal oxidation state to the metal center ambiguous. The nitrite ligand is known to exhibit redox activity. researchgate.net

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy of Trisodium (B8492382) Hexanitroiridate(III)

Infrared spectroscopy is a crucial tool for characterizing the coordination of the nitrite (B80452) ligand to the iridium center. The vibrational modes of the [Ir(NO₂)₆]³⁻ anion are particularly informative.

The nitrite ion (NO₂⁻) is a polyatomic ligand with three fundamental vibrational modes: the symmetric stretching vibration (νₛ), the asymmetric stretching vibration (νₐₛ), and the bending or deformation vibration (δ). When the nitrite ligand coordinates to a metal center, the frequencies of these vibrations change compared to the free ion, providing evidence of coordination. For a nitro complex, where the ligand is bound through the nitrogen atom (Ir-NO₂), these modes are well-defined. The coordination reduces the electron density in the ligand, which affects the bond strengths and, consequently, the vibrational frequencies. researchgate.net

The typical assignments for the vibrational modes in a nitro complex are:

Asymmetric N-O Stretch (νₐₛ): This mode typically appears at a higher frequency.

Symmetric N-O Stretch (νₛ): This vibration occurs at a lower frequency compared to the asymmetric stretch.

ONO Bending (δ): The bending mode is found at the lowest frequency of the three internal ligand modes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Asymmetric N-O Stretch (νₐₛ) | ~1395 - 1406 |

| Symmetric N-O Stretch (νₛ) | ~1306 - 1312 |

| ONO Bending (δ) | ~810 - 816 |

The nitrite ion is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO). Infrared spectroscopy is a definitive method for distinguishing between these two linkage isomers. researchgate.net

In the nitro form (M-NO₂), the two N-O bonds are similar, resulting in distinct symmetric and asymmetric stretching frequencies. The asymmetric stretch (νₐₛ) is typically found in the 1395–1406 cm⁻¹ region, while the symmetric stretch (νₛ) appears around 1306–1312 cm⁻¹. nih.gov

In the nitrito form (M-ONO), the coordination through oxygen breaks the equivalence of the two nitrogen-oxygen bonds. This results in one N=O double bond and one N-O single bond. Consequently, the IR spectrum shows two distinct stretching frequencies: one at a higher energy corresponding to the N=O stretch and another at a lower energy for the N-O stretch. nih.gov The N=O stretch in nitrito complexes typically appears at a much higher frequency (around 1520 cm⁻¹) than the nitro asymmetric stretch, while the N-O stretch is found at a lower frequency. researchgate.net The separation between the νₐₛ and νₛ frequencies is significantly larger in nitrito complexes compared to nitro complexes, providing a clear diagnostic tool. researchgate.net

| Isomer | Coordination | Higher Frequency Stretch (cm⁻¹) | Lower Frequency Stretch (cm⁻¹) | Bending Mode (cm⁻¹) |

|---|---|---|---|---|

| Nitro | M-NO₂ | ~1400 (νₐₛ) | ~1300 (νₛ) | ~810 (δ) |

| Nitrito | M-ONO | ~1520 (ν(N=O)) | ~900 (ν(N-O)) | ~827 (δ) |

For trisodium hexanitroiridate(III), the observed IR frequencies confirm the presence of only N-bound nitro ligands.

In addition to the internal vibrations of the nitrite ligand, vibrations involving the metal-ligand bond can also be observed in the far-infrared region of the spectrum (typically below 400 cm⁻¹). libretexts.org These vibrations include the Ir-N stretching mode (ν(Ir-N)) and various deformation modes. The ν(Ir-N) vibration for nitro complexes is often observed in this low-frequency region. nih.gov The energy of this vibration is a direct probe of the strength of the iridium-nitrogen coordinate bond.

Raman Spectroscopy Studies

Raman spectroscopy serves as a complementary technique to IR spectroscopy for studying the vibrational modes of trisodium hexanitroiridate(III). While a detailed Raman spectrum for this specific compound is not widely published, the principles of the technique allow for predictions. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are IR active may be Raman inactive, and vice versa. The [Ir(NO₂)₆]³⁻ ion possesses an octahedral geometry, which has a center of symmetry. Therefore, Raman spectroscopy can be used to identify vibrational modes that are not observable in the IR spectrum. For instance, the symmetric stretching modes of the ligands are often strong in Raman spectra. Resonance Raman spectroscopy, in particular, can be used to enhance the vibrations associated with the chromophoric part of the molecule by exciting into an electronic absorption band. nih.gov

UV-Vis Spectroscopy and Electronic Transitions

The electronic spectrum of trisodium hexanitroiridate(III) in the ultraviolet-visible (UV-Vis) range is characterized by intense absorptions that are responsible for its color. These absorptions arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org Iridium(III) has a d⁶ electronic configuration. In the octahedral ligand field created by the six nitro ligands, the d-orbitals split into a lower energy t₂g set and a higher energy e₉ set. For a d⁶ complex like [Ir(NO₂)₆]³⁻, the t₂g orbitals are completely filled, and the e₉ orbitals are empty, leading to a diamagnetic, low-spin configuration.

The electronic transitions can be of two main types:

d-d Transitions: These involve the excitation of an electron from the t₂g orbitals to the e₉ orbitals. However, these transitions are Laporte-forbidden (and often spin-forbidden) in perfectly octahedral complexes, resulting in very weak absorption bands. wikipedia.org

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions because they are Laporte-allowed. wikipedia.orglibretexts.org In these transitions, an electron moves from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (Ligand-to-Metal Charge Transfer, LMCT), or vice versa (Metal-to-Ligand Charge Transfer, MLCT).

For trisodium hexanitroiridate(III), the most prominent features in the UV-Vis spectrum are the Ligand-to-Metal Charge Transfer (LMCT) bands. libretexts.org These transitions involve the transfer of an electron from the filled π orbitals of the nitrite ligands to the empty e₉ d-orbitals of the Ir(III) center. wikipedia.org This process is essentially an internal oxidation-reduction event where the ligand is oxidized and the metal is reduced upon absorption of light. libretexts.org LMCT transitions are known to be very intense, with high molar absorptivity values (ε > 10,000 L mol⁻¹ cm⁻¹), which accounts for the strong color of the complex. wikipedia.org The energy required for this charge transfer depends on the oxidizing power of the metal and the reducing power of the ligand. In this case, the relatively easily oxidized nitrite ligand and the Ir(III) center facilitate this type of transition. Two distinct LMCT bands can be observed, corresponding to transitions to the two different sets of metal d-orbitals: one to the t₂g orbitals and another to the higher energy e₉ orbitals. wikipedia.org

| Transition Type | Description | Expected Intensity |

|---|---|---|

| d-d Transition | t₂g → e₉ | Weak (Laporte-forbidden) |

| LMCT | Ligand π → Ir(III) e₉ | Very Strong (Allowed) |

d-d Transitions and Ligand Field Spectroscopy

The electronic spectrum of the trisodium;iridium(3-);hexanitrite complex, containing the hexanitroiridate(III) anion, [Ir(NO₂)]³⁻, is interpreted using ligand field theory. The central iridium(III) ion possesses a 5d⁶ electron configuration. In the presence of six nitro ligands arranged in an octahedral geometry, the five degenerate d-orbitals split into two sets: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg set (dz², dx²-y²).

The nitro ligand (NO₂⁻), bonding through the nitrogen atom, is classified as a strong-field ligand. wikipedia.org This results in a large energy separation between the t₂g and eg orbitals, known as the ligand field splitting parameter (Δo). For a d⁶ ion in a strong octahedral field, the electrons preferentially occupy the lower-energy t₂g orbitals, leading to a low-spin configuration (t₂g⁶ eg⁰). The ground state for this configuration is a diamagnetic ¹A₁g state.

Electronic transitions from this ground state to excited states, known as d-d transitions, are governed by selection rules. The two lowest-energy spin-allowed transitions involve the promotion of an electron from the t₂g set to the eg set, resulting in an excited state configuration of t₂g⁵ eg¹. These transitions correspond to:

¹A₁g → ¹T₁g

¹A₁g → ¹T₂g

These transitions are typically observed as absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The energies of these absorptions are directly related to the ligand field splitting parameter (Δo) and the Racah parameter (B), which quantifies the inter-electron repulsion within the d-orbitals. While specific experimental spectral data for [Ir(NO₂)]³⁻ are not widely reported, the analysis of its cobalt(III) analogue, [Co(NO₂)]³⁻, confirms the strong-field nature of the nitro ligand and shows characteristic d-d absorption bands in the visible and near-UV regions. For the iridium complex, these bands are expected to be shifted due to the larger ligand field splitting typically observed for 5d metals compared to 3d metals.

| Transition | Initial State Configuration | Final State Configuration | Information Derived |

|---|---|---|---|

| ¹A₁g → ¹T₁g | (t₂g)⁶ | (t₂g)⁵(eg)¹ | Provides values for Δo and the Racah parameter B. |

| ¹A₁g → ¹T₂g | (t₂g)⁶ | (t₂g)⁵(eg)¹ | Provides a second relationship to determine Δo and B. |

Advanced Spectroscopic Techniques

X-ray Absorption Spectroscopy (XAS) for Iridium Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the electronic structure and local coordination environment of the iridium center in this compound. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES Analysis: The XANES region, which covers the energy range near the absorption edge of a core electron, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. For an iridium complex, the Ir L₃-edge spectrum (arising from the excitation of a 2p electron) is typically analyzed. The energy of the absorption edge shifts to higher values as the oxidation state of the iridium atom increases. libretexts.org Therefore, by comparing the edge energy of the [Ir(NO₂)]³⁻ complex to that of iridium standards in known oxidation states (e.g., Ir(0) metal, Ir(IV) in IrO₂, Ir(V) compounds), the +3 oxidation state of the iridium center can be definitively confirmed. acs.orgacs.org Furthermore, the features of the L₃-edge "white line" (the intense peak at the absorption edge) provide information about the density of unoccupied 5d states. For Ir(III) complexes, a single, strong white line peak is characteristic of a low-spin d⁶ configuration, indicating a fully occupied t₂g level and an empty eg level. journaldephysique.org

EXAFS Analysis: The EXAFS region consists of oscillations that appear at energies above the absorption edge. These oscillations result from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of the EXAFS spectrum provides precise information about the local structure around the central iridium atom. Key parameters that can be extracted include the coordination number (which would be confirmed as six for the octahedral [Ir(NO₂)]³⁻), the Ir-N bond distances, and the Debye-Waller factor, which is a measure of the static and thermal disorder in these bond distances. acs.orgjournaldephysique.orgresearchgate.net This analysis allows for a detailed characterization of the first coordination sphere of the iridium ion in both solid-state and solution phases.

| Technique | Spectral Region | Parameter/Information | Significance |

|---|---|---|---|

| XANES | Ir L₃-edge | Edge Energy Position | Confirms the +3 oxidation state of iridium. libretexts.org |

| White Line Shape/Intensity | Confirms the low-spin d⁶ electronic configuration. journaldephysique.org | ||

| EXAFS | Post-edge Oscillations | Coordination Number | Verifies the six-coordinate octahedral geometry. |

| Ir-N Bond Distance | Provides precise measurement of the iridium-ligand bond length. journaldephysique.org | ||

| Debye-Waller Factor | Quantifies the degree of structural disorder. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for investigating the structure and dynamics of this compound in solution. While the complex itself is diamagnetic (low-spin d⁶), making it amenable to high-resolution NMR, its solution behavior can be complex. Multinuclear NMR techniques can provide insight into the stability of the complex, potential ligand exchange, and isomerization reactions.

¹⁴N NMR Spectroscopy: Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. Due to its natural abundance, ¹⁴N NMR is the more direct method for studying the nitro ligands. The ¹⁴N chemical shift is highly sensitive to the chemical environment of the nitrogen atom. sci-hub.se A key application would be to distinguish between the N-bonded nitro form and any potential O-bonded nitrito linkage isomer that might form in solution. The chemical shifts for these two coordination modes are expected to be significantly different. However, ¹⁴N is a quadrupolar nucleus, which often leads to very broad signals, potentially making resolution difficult. huji.ac.il

Solution Stability and Isomerization: Studies on analogous hexanitro complexes, such as [Co(NO₂)]³⁻, have shown that in aqueous solution, a series of reactions can occur, including the displacement of nitro ligands by water (aquation) and linkage isomerization from the thermodynamically stable nitro (Ir-NO₂) to the kinetically favored nitrito (Ir-ONO) form. NMR spectroscopy would be the ideal technique to monitor these processes over time. The appearance of new signals in the ¹⁴N spectrum could indicate the formation of nitrito or aqua-substituted species.

Iridium NMR: Iridium has two NMR-active isotopes, ¹⁹¹Ir and ¹⁹³Ir, both with spin I = 3/2. ¹⁹³Ir is generally preferred for NMR studies. However, like ¹⁴N, they are quadrupolar nuclei, and their low gyromagnetic ratio makes them relatively insensitive. Despite these challenges, ¹⁹³Ir NMR could, in principle, provide direct information about the iridium center, with the chemical shift being sensitive to the nature of the coordinated ligands. The formation of different species in solution (e.g., [Ir(NO₂)]₅(H₂O)]²⁻) would lead to distinct signals in the ¹⁹³Ir NMR spectrum. gsi.de

| Nucleus | Potential Application | Challenges |

|---|---|---|

| ¹⁴N | Distinguish between N-bonded (nitro) and O-bonded (nitrito) isomers. Monitor ligand exchange and aquation reactions. sci-hub.se | Signal broadening due to quadrupolar relaxation. huji.ac.il |

| ¹⁹³Ir | Directly probe the iridium environment. Identify different iridium species in solution. | Low sensitivity, quadrupolar nucleus, limited standard data. gsi.de |

| ¹H / ¹⁷O (Isotopically enriched) | Study aquation reactions by observing coordinated water or hydroxide. | Requires isotopic labeling; ¹⁷O is a low-abundance quadrupolar nucleus. |

Reaction Pathways and Mechanistic Studies

Ligand Exchange Reactions of the Hexanitroiridate(III) Anion

Ligand exchange reactions involve the replacement of one or more ligands in the coordination sphere of the metal ion with other ligands. solubilityofthings.com The kinetic inertness of the d⁶ Ir(III) center means that these substitution reactions typically proceed at a slow rate. The mechanism for octahedral complexes like [Ir(NO₂)₆]³⁻ can be associative, dissociative, or interchange in nature, although for third-row transition metals like iridium, associative pathways are often considered due to the larger ionic radius and the accessibility of higher energy orbitals.

Detailed kinetic studies on the substitution of nitrite (B80452) ligands in [Ir(NO₂)₆]³⁻ by other anions are not extensively documented in scientific literature. However, based on the principles of coordination chemistry, it is expected that the complex would undergo slow ligand exchange with other anionic ligands. The reaction would likely proceed via a stepwise mechanism where one nitrite ligand is replaced at a time.

For example, a hypothetical reaction with a halide, such as chloride (Cl⁻), would be expected to form a series of mixed-ligand complexes:

[Ir(NO₂)₆]³⁻ + nCl⁻ ⇌ [Ir(NO₂)₆₋ₙ(Cl)ₙ]³⁻ + nNO₂⁻

The rate and equilibrium of such a reaction would be influenced by several factors, including the concentration of the incoming ligand, the solvent, and the temperature. In reactions with other anionic ligands like thiocyanate (B1210189) (SCN⁻) or cyanide (CN⁻), the relative stability of the resulting complexes would determine the favorability of the substitution. core.ac.uk Given the strong field nature of the nitrite ligand, significant driving force, such as a high concentration of the entering ligand or the formation of a much more stable product, would be necessary to promote the reaction.

Table 1: Expected Characteristics of Anionic Ligand Substitution in [Ir(NO₂)₆]³⁻

| Factor | Expected Influence on Substitution |

|---|---|

| Nature of Entering Ligand | Stronger nucleophiles or ligands that form more stable bonds with Ir(III) would favor substitution. |

| Concentration | Higher concentrations of the entering ligand would increase the reaction rate, consistent with an associative or interchange mechanism. |

| Solvent | Coordinating solvents could participate in the reaction, forming solvated intermediates. |

| Leaving Group | The nitrite ion (NO₂⁻) is a relatively good leaving group, but the overall reaction is governed by the inertness of the Ir(III) center. |

[Ir(NO₂)₆]³⁻ + NH₃ ⇌ [Ir(NO₂)₅(NH₃)]²⁻ + NO₂⁻

Complete substitution by six neutral ligands would result in a cationic complex, [Ir(L)₆]³⁺ (where L is a neutral ligand), although achieving full substitution might require harsh reaction conditions due to the kinetic inertness of the starting material. The mechanism would likely involve a series of sequential substitution steps. The kinetic inertness of Co(III) complexes, the lighter congener of Ir(III), is well-documented, and these complexes often require elevated temperatures for ligand substitution to occur at a reasonable rate. nih.gov A similar or even greater inertness is expected for the iridium analogue.

Redox Chemistry of Iridium(III) Nitrite Complexes

The redox chemistry of iridium is rich, with accessible oxidation states ranging from -III to +IX. For iridium(III) nitrite complexes, both oxidation and reduction are important reaction pathways.

[Ir(NO₂)₆]³⁻ → [Ir(NO₂)₆]²⁻ + e⁻

The resulting Ir(IV) complex would be paramagnetic. The stability of this oxidized product would depend on the solvent and the counter-ions present. In some cases, oxidation of the metal center can be followed by changes in the coordination sphere, potentially leading to ligand substitution or decomposition, especially if the new oxidation state is less stable with the nitrite ligands.

The reduction of the [Ir(NO₂)₆]³⁻ complex would involve the addition of an electron to the iridium(III) center, forming an iridium(II) species (a 5d⁷ configuration). This process can also be studied using electrochemical methods like cyclic voltammetry. nih.govresearchgate.net

[Ir(NO₂)₆]³⁻ + e⁻ → [Ir(NO₂)₆]⁴⁻

The resulting Ir(II) complex, [Ir(NO₂)₆]⁴⁻, would be expected to be significantly more labile (kinetically less inert) than its Ir(III) precursor. The increased lability arises from the population of the antibonding eg* orbitals in the d⁷ configuration, which weakens the metal-ligand bonds. This increased lability could lead to rapid decomposition or ligand substitution of the reduced species.

Furthermore, the nitrite ligands themselves are redox-active and can be reduced. Under certain conditions, reduction might occur at the ligand rather than the metal center, or a concerted process involving both might take place. This can complicate the reduction pathway, potentially leading to the formation of nitrosyl (NO) or other nitrogen-oxide species.

Table 2: Predicted Redox Properties of [Ir(NO₂)₆]³⁻

| Process | Reactant | Product | Expected Product Characteristics |

|---|---|---|---|

| Oxidation | [Ir(NO₂)₆]³⁻ (d⁶, low-spin) | [Ir(NO₂)₆]²⁻ (d⁵, low-spin) | Paramagnetic, potentially stable but more reactive than Ir(III) complex. |

| Reduction | [Ir(NO₂)₆]³⁻ (d⁶, low-spin) | [Ir(NO₂)₆]⁴⁻ (d⁷, low-spin) | Paramagnetic, expected to be kinetically labile and may undergo rapid ligand substitution or decomposition. |

Photochemical Reactivity and Decomposition Mechanisms

Many iridium(III) complexes are known for their rich photochemical properties, which are widely exploited in areas like photoredox catalysis and organic light-emitting diodes (OLEDs). nih.govnih.govacs.org These properties stem from their ability to absorb light and populate long-lived excited states.

For Trisodium (B8492382);iridium(3-);hexanitrite, it is plausible that the [Ir(NO₂)₆]³⁻ anion exhibits photochemical reactivity upon irradiation with ultraviolet or visible light. The absorption of a photon would promote the complex to an excited state. This excited state can then undergo several deactivation processes, including non-radiative decay, luminescence (phosphorescence), or a chemical reaction.

Photochemical reactions often involve ligand dissociation or redox processes. For instance, a ligand-to-metal charge transfer (LMCT) excitation could lead to the transient reduction of the iridium center and oxidation of a nitrite ligand. This could be followed by the loss of a ligand, such as nitric oxide (NO), and the formation of a coordinatively unsaturated species.

[Ir(NO₂)₆]³⁻ + hν → [Ir(NO₂)₆]³⁻* (excited state) [Ir(NO₂)₆]³⁻* → [Ir(NO₂)₅(NO)]³⁻ + O⁻ (hypothetical decomposition)

Thermal Decomposition Pathways and Stability Analysis

The thermal stability and decomposition pathways of trisodium hexanitroiridate(III) (Na₃[Ir(NO₂)₆]) are crucial for understanding its behavior at elevated temperatures. While specific, detailed thermogravimetric (TG) and differential thermal analysis (DTA) data for trisodium hexanitroiridate(III) are not extensively available in publicly accessible literature, valuable insights can be drawn from the thermal analysis of its rhodium analogue, trisodium hexanitrorhodate(III) (Na₃[Rh(NO₂)₆]). researchgate.net The chemical similarity between rhodium and iridium, both being platinum group metals in the same +3 oxidation state and coordinated to identical nitro ligands, allows for a comparative analysis of their thermal behavior.

Studies on Na₃[Rh(NO₂)₆] have been conducted under both inert (helium) and reducing (90% He + 10% H₂) atmospheres, providing a comprehensive view of its decomposition process. researchgate.net The decomposition of these complex salts is an intricate process that typically involves the reduction of the central metal ion and the release of gaseous nitrogen oxides. The exact nature of the decomposition products and the temperatures at which they form are highly dependent on the surrounding atmosphere.

In an inert helium atmosphere, the thermal decomposition of Na₃[Rh(NO₂)₆] proceeds in a multi-step process. researchgate.net The initial stages of decomposition are characterized by the loss of the nitro ligands, which subsequently break down into various nitrogen oxides (NO, NO₂, N₂O) and nitrogen gas (N₂), while the rhodium(III) is reduced. The final solid residue is typically a mixture of sodium compounds and metallic rhodium.

Under a reducing atmosphere containing hydrogen, the decomposition process is altered. The presence of a reducing agent facilitates the reduction of the central metal ion at lower temperatures compared to an inert atmosphere. For Na₃[Rh(NO₂)₆], the decomposition in a He/H₂ mixture also results in the formation of metallic rhodium, with the process being thermodynamically more favorable. researchgate.net

The following table summarizes the thermal analysis data for the analogous compound, Na₃[Rh(NO₂)₆], which provides an evidence-based framework for predicting the thermal stability of Na₃[Ir(NO₂)₆]. researchgate.net

Interactive Data Table: Thermal Analysis of Trisodium Hexanitrorhodate(III) researchgate.net

| Atmosphere | Temperature Range (°C) | Mass Loss (%) | Final Product Composition |

| Helium (He) | 250-450 | 45.8 | Rh + 3NaNO₂ |

| 90% He + 10% H₂ | 220-380 | 45.8 | Rh + 3NaNO₂ |

Note: This data is for the rhodium analogue, Na₃[Rh(NO₂)₆], and is presented here for comparative purposes due to the lack of specific data for Na₃[Ir(NO₂)₆].

Based on the general trends observed in the thermal decomposition of related platinum group metal complexes, it is anticipated that trisodium hexanitroiridate(III) would exhibit a similar multi-stage decomposition pattern. The decomposition would likely commence with the evolution of nitrogen oxides, leading to the reduction of iridium(III) and the formation of metallic iridium and sodium salts as the final solid products. The precise decomposition temperatures and the stability of any intermediates for the iridium compound may differ from the rhodium analogue due to the differences in the metal-ligand bond strengths and redox potentials between iridium and rhodium.

Computational Chemistry Approaches

Theoretical Prediction of Molecular and Crystal Structures

The theoretical prediction of molecular and crystal structures is a cornerstone of computational chemistry, offering a glimpse into the three-dimensional arrangement of atoms before a compound is even synthesized. For Trisodium (B8492382);iridium(3-);hexanitrite, density functional theory (DFT) calculations have been instrumental in predicting its solid-state structure.

One such prediction, available through the Materials Project, indicates that Trisodium;iridium(3-);hexanitrite crystallizes in a trigonal system with the space group R-3m. weizmann.ac.il The calculated lattice parameters for this structure are provided in the table below. These calculations were performed using the Generalized Gradient Approximation (GGA) as the exchange-correlation functional, a common and effective approach for solid-state systems. weizmann.ac.il

Predicted Crystal Structure Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3m (166) |

| a (Å) | 6.849 |

| b (Å) | 6.849 |

| c (Å) | 6.849 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

These theoretical predictions provide a foundational understanding of the solid-state packing of this compound and serve as a crucial starting point for further computational and experimental characterization.

Elucidation of Reaction Mechanisms and Transition States

Understanding how a chemical compound is formed is a complex task that often involves transient, high-energy species known as transition states. Computational chemistry provides a unique window into these fleeting moments of a chemical reaction.

In the context of this compound, such studies could elucidate the step-by-step process of the six nitrite (B80452) ligands coordinating to the iridium center. Furthermore, computational methods could explore the potential for linkage isomerism, where the nitrite ligand binds through either the nitrogen or an oxygen atom, and the transition states connecting these isomers. nih.govacs.orghanyang.ac.krsemanticscholar.org

Simulation of Spectroscopic Properties (e.g., IR, UV-Vis)

Spectroscopy is a key analytical tool for characterizing chemical compounds. Computational methods can simulate various types of spectra, aiding in the interpretation of experimental data and providing a deeper understanding of the electronic and vibrational properties of a molecule.

Infrared (IR) Spectroscopy:

Simulated IR spectra, which are based on the calculated vibrational frequencies of a molecule, are invaluable for assigning experimental peaks to specific molecular motions. researchgate.netresearchgate.netnih.govarxiv.org While a specific simulated IR spectrum for this compound is not available, DFT calculations are routinely used for this purpose. researchgate.netohio-state.eduresearchgate.net The vibrational frequencies of the [Ir(NO₂)]³⁻ anion can be computed, and these frequencies correspond to the stretching and bending modes of the Ir-N and N-O bonds, as well as the various vibrational modes of the nitrite ligands themselves. nist.govnist.govlibretexts.org A study on the related Na₃[Rh(NO₂)] complex provides experimental IR absorption bands that can serve as a useful comparison. nih.gov

Characteristic IR Absorption Regions for Nitro Compounds

| Functional Group | Absorption Region (cm⁻¹) | Intensity |

|---|---|---|

| Nitro (aliphatic) | 1550-1530 and 1380-1370 | Strong |

| Nitro (aromatic) | 1570-1500 and 1370-1300 | Strong |

General regions for IR absorption of nitro groups. Specific values for this compound would require dedicated computational studies.

UV-Vis Spectroscopy:

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a widely used computational method for simulating UV-Vis spectra. researchgate.netnih.gov Although a specific TD-DFT study for this compound is not documented, research on the analogous Ce(NO₂)₆³⁻ anion demonstrates the utility of this approach. In that study, a simulated absorption spectrum was generated using TD-DFT, showing transitions at 363, 336, and 232 nm. weizmann.ac.il This type of calculation for the [Ir(NO₂)]³⁻ anion would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve metal-to-ligand or ligand-to-metal charge transfers in such complexes. researchgate.netcore.ac.uk

Advanced Electronic Structure Calculations (e.g., TD-DFT, Ab Initio Methods)

For a more profound understanding of the electronic structure and excited-state properties, more advanced computational methods are employed.

Time-Dependent Density Functional Theory (TD-DFT):

As mentioned, TD-DFT is a workhorse for studying excited states and electronic spectra. ohio-state.edunih.gov It can provide detailed information about the nature of electronic transitions, including the orbitals involved and their respective contributions. researchgate.netresearchgate.net For this compound, TD-DFT calculations would be crucial for understanding its photophysical properties, such as its color and any potential luminescence. These calculations can elucidate the character of the excited states, for instance, whether they are dominated by d-d transitions on the iridium center or by charge-transfer transitions between the metal and the nitrite ligands.

Ab Initio Methods:

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer the highest level of theory. nih.govaip.orgaps.orgaps.orgutah.edupsi-k.net For a heavy element like iridium, relativistic effects become significant and must be accounted for in high-accuracy calculations. Advanced ab initio methods, such as coupled-cluster (CC) or multireference methods, can provide highly accurate predictions of molecular properties, including bond energies, electronic transition energies, and potential energy surfaces. nih.gov While computationally expensive, these methods serve as a benchmark for less demanding DFT calculations and are essential for systems where electron correlation is particularly strong. researchgate.netsemanticscholar.org To date, no specific ab initio studies have been published for this compound, representing an open area for future research.

Comparative Studies with Analogous Transition Metal Complexes

Comparison with Trisodium (B8492382) Hexanitrocobaltate(III) (Na₃Co(NO₂)₆)

Trisodium hexanitrocobaltate(III), often referred to as sodium cobaltinitrite, serves as a well-characterized benchmark for comparison with its iridium counterpart. wikipedia.orgitwreagents.com Both complexes feature a central metal ion in the +3 oxidation state surrounded by six nitrite (B80452) ligands, but the differences in the metal's identity lead to notable variations in their properties.

Structural Similarities and Differences

Both Na₃[Ir(NO₂)₆] and Na₃[Co(NO₂)₆] crystallize in a structure where the central metal ion is octahedrally coordinated by the nitrogen atoms of the six nitrite (NO₂⁻) ligands. The complex anion, [M(NO₂)₆]³⁻, where M is either Ir or Co, is the core structural unit.

Another point of interest is the potential for distortion in the [Co(NO₂)₆]³⁻ anion. Some studies have indicated that the hexanitrocobaltate(III) ion can exhibit distortions from perfect octahedral symmetry in certain crystal lattices. researchgate.net

Interactive Table: Comparison of Structural Parameters

| Parameter | Trisodium;iridium(3-);hexanitrite (Predicted) | Trisodium Hexanitrocobaltate(III) |

| Coordination Geometry | Octahedral | Octahedral |

| Central Metal Ion | Ir³⁺ | Co³⁺ |

| Metal-Ligand Bond | Ir-N | Co-N |

| Relative M-N Bond Length | Longer | Shorter |

| Relative Anion Size | Larger | Smaller |

Reactivity and Stability Contrasts

The stability of these complexes is a significant point of contrast. The iridium complex, Na₃[Ir(NO₂)₆], is generally more robust and less prone to decomposition than its cobalt analog. This increased stability is a characteristic trend for third-row transition metal complexes compared to their first-row counterparts. The stronger metal-ligand bonds, arising from better orbital overlap between the larger 5d orbitals of iridium and the ligand orbitals, contribute to this enhanced stability.

Trisodium hexanitrocobaltate(III) is known to undergo spontaneous reduction in certain organic solvent mixtures. researchgate.net This highlights its relative lability compared to the iridium complex. The cobalt complex is also famously used as a reagent for the qualitative and quantitative analysis of potassium ions, with which it forms an insoluble precipitate, K₂Na[Co(NO₂)₆]. wikipedia.org This reactivity underscores a key application that takes advantage of its specific chemical behavior.

Spectroscopic Distinctions

The electronic spectra of these complexes are governed by d-d transitions and charge transfer bands. fiveable.me For both complexes, the central metal ion is in a d⁶ electronic configuration. In an octahedral field of strong-field ligands like nitrite, these electrons occupy the lower energy t₂g orbitals, leading to a low-spin configuration.

The primary spectroscopic distinction arises from the difference in the crystal field splitting energy (Δo). Δo is significantly larger for iridium than for cobalt. This is a general trend for transition metals, where Δo increases down a group. dalalinstitute.com A larger Δo for Na₃[Ir(NO₂)₆] means that its d-d electronic transitions will occur at higher energies (shorter wavelengths) compared to those of Na₃[Co(NO₂)₆]. This would result in the iridium complex absorbing light in the ultraviolet region, while the cobalt complex is yellow, indicating absorption in the violet-blue region of the visible spectrum. wikipedia.org

Infrared (IR) spectroscopy would also reveal differences, particularly in the M-N stretching frequencies. Due to the stronger Ir-N bond, the corresponding stretching vibration in the IR spectrum of Na₃[Ir(NO₂)₆] would be expected at a different frequency compared to the Co-N stretch in Na₃[Co(NO₂)₆]. researchgate.net

Comparison with Trisodium Hexanitrorhodate(III) (Na₃Rh(NO₂)₆)

Rhodium, being the second-row transition metal in Group 9, provides an intermediate case between cobalt and iridium. The properties of trisodium hexanitrorhodate(III) are therefore expected to lie between those of the cobalt and iridium complexes.

Analogous Synthesis and Reactivity

The synthesis of these hexanitrometallate(III) complexes generally involves the oxidation of a metal(II) salt in the presence of an excess of sodium nitrite. For instance, the preparation of Na₃[Co(NO₂)₆] involves the oxidation of a Co(II) salt by oxygen in a solution containing NaNO₂. wikipedia.org A similar strategy is expected for the rhodium and iridium analogues, likely starting from RhCl₃ or IrCl₃ and reacting with NaNO₂ under appropriate conditions, which may require heating to overcome the kinetic inertness of these heavier elements.

In terms of reactivity, Na₃[Rh(NO₂)₆] is expected to be more stable than the cobalt complex but less stable than the iridium complex. This trend in stability (Co < Rh < Ir) is a hallmark of the group 9 elements.

Electronic Structure and Bonding Trends across the Group 9 Metals

Moving down Group 9 from cobalt to rhodium to iridium, several key trends in electronic structure and bonding emerge that influence the properties of their hexanitrite complexes. mdpi.com

Crystal Field Splitting (Δo): The magnitude of Δo increases significantly down the group. This is due to the more extended nature of the 4d (for Rh) and 5d (for Ir) orbitals compared to the 3d orbitals (for Co), allowing for more effective overlap with ligand orbitals. The approximate trend is Δo(5d) > Δo(4d) > Δo(3d). youtube.com

Covalency and Bond Strength: The M-N bond becomes more covalent and stronger down the group. The better energy match and spatial overlap of the d-orbitals of Rh and Ir with the ligand orbitals lead to stronger, more covalent bonds compared to cobalt.

Relativistic Effects: For iridium, the heaviest element in this series, relativistic effects become important. mdpi.com These effects cause a contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d orbitals. This can influence the bonding and reactivity in subtle ways.

Interactive Table: Electronic and Bonding Trends in [M(NO₂)₆]³⁻ (M = Co, Rh, Ir)

| Property | Cobalt (Co) | Rhodium (Rh) | Iridium (Ir) |

| Principal d-orbitals | 3d | 4d | 5d |

| Relative Ionic Radius | Smallest | Intermediate | Largest |

| Relative Crystal Field Splitting (Δo) | Smallest | Intermediate | Largest |

| Relative M-N Bond Strength | Weakest | Intermediate | Strongest |

| General Stability | Least Stable | Intermediate | Most Stable |

Insights from Other Iridium Nitrite/Nitrosyl/Nitride Complexes

The study of iridium complexes containing nitrite (NO₂⁻), nitrosyl (NO), and nitride (N³⁻) ligands provides a valuable framework for understanding the properties of trisodium hexanitroiridate(III). These complexes exhibit a rich diversity in structure, bonding, and reactivity, which is influenced by the nature of the iridium center and the ancillary ligands.

Iridium Nitrite Complexes

Iridium(III) nitrite complexes have been investigated for their interesting photophysical and chemical properties. nih.gov The nitrite ligand can coordinate to the iridium center in different modes, most commonly as a nitro (η¹-NO₂) or a nitrito (η¹-ONO) isomer. This linkage isomerism can be influenced by steric and electronic factors and can be induced by light or heat. acs.org

For instance, two related iridium(III) complexes were developed as colorimetric and fluorometric chemosensors for nitrite. nih.gov Upon reaction with nitrite, these complexes formed structurally different η¹-nitrito-N and η²-nitrito-O,O' complexes, leading to distinct changes in their UV-vis and photoluminescence spectra. nih.gov The formation of different isomers highlights the versatile coordination chemistry of the nitrite ligand with iridium.

In another example, the reaction of pentachloronitrosyliridate(III) with water peroxide or through electrochemical reduction can lead to the formation of iridium-coordinated nitrosyl and nitroxyl (B88944) species. researchgate.net The study of such reactions provides insight into the redox behavior of iridium-nitroxyl/nitrite systems.

Table 1: Comparison of Iridium(III) Nitrite Complex Properties

| Complex | Coordination Mode of Nitrite | Key Research Finding | Reference |

|---|---|---|---|

| [(pq)₂IrCl]₂ with NO₂⁻ | η¹-nitrito-N | Colorimetric and fluorescence changes upon nitrite binding. nih.gov | nih.gov |

| [(ppy)₂IrCl]₂ with NO₂⁻ | η²-nitrito-O,O' | Emission quenching upon nitrite binding. nih.gov | nih.gov |

| [Ir(phen)(NO₂)₄]⁻ | Not specified | Forms a distorted octahedral geometry. researchgate.net | researchgate.net |

Iridium Nitrosyl Complexes

Iridium nitrosyl complexes have been extensively studied due to the interesting reactivity of the coordinated nitric oxide (NO) ligand. rsc.orgacs.orgrsc.orgpsu.edu The NO ligand can adopt linear or bent coordination modes, which reflects its electronic state (formally NO⁺ or NO⁻).

Research has shown the insertion of coordinated NO into a C-H bond, a reaction promoted by nitriles. rsc.org This demonstrates the electrophilic nature of the coordinated nitrosyl. The reactivity of iridium nitrosyl complexes is also influenced by the other ligands present. For example, reactions of [Ir(NO)Cl₂(PPh₃)₂] with different thiolates lead to a variety of products, including mononuclear iridium(III) and iridium(I) complexes, as well as dinuclear species. acs.org The geometry of the nitrosyl ligand (linear or bent) in these products depends on the nature of the thiolate ligand. acs.org

The electronic properties of iridium nitrosyl complexes can be tuned by the ligand environment. Studies on iridium nitrosyl complexes with di-imine ligands have shown that the electronic density at the metal center and the coordination mode of the nitrosyl group are mutually influential. psu.edu

Table 2: Selected Iridium Nitrosyl Complexes and Their Properties

| Complex | Nitrosyl Coordination | Key Feature | Reference |

|---|---|---|---|

| [Ir(NO)(paa)(PPh₃)₂]²⁺ | Linear (NO⁺) | Undergoes insertion of NO into a C-H bond. rsc.org | rsc.org |

| [Ir(NO)(SH)₂(PPh₃)₂] | Bent | Formed from reaction with hydrosulfide. acs.org | acs.org |

| [Ir(NO)(SAr)₂(PPh₃)] | Linear | Formed from reaction with arenethiolates. acs.org | acs.org |

| [Ir(NO)(H₂pqd)(PPh₃)₂]²⁺ | Linear | Shows interplay between di-imine and nitrosyl ligands. psu.edu | psu.edu |

Iridium Nitride Complexes

Terminal iridium nitride complexes are of interest in the context of nitrogen fixation and ammonia (B1221849) oxidation. rsc.org The nitride ligand (N³⁻) can participate in coupling reactions to form dinitrogen (N₂).

The coupling of iridium(IV) and iridium(V) nitrides, [IrN(PNP)]ⁿ (n = 0, +1), has been studied experimentally and computationally. rsc.org While the homocoupling of [IrN(PNP)]⁺ is kinetically hindered, the cross-coupling with the iridium(IV) nitride is rapid. rsc.org These studies provide insights into the factors that govern the stability and reactivity of transition metal nitrides. The electronic configuration and the steric environment around the metal center are key parameters influencing the rates of nitride coupling. rsc.org

Table 3: Reactivity of Iridium Nitride Complexes

| Complex | Reaction | Product | Key Finding | Reference |

|---|---|---|---|---|

| [IrN(PNP)] | Homocoupling | [N₂{Ir(PNP)}₂] | Second-order rate law, moderate kinetic barrier. rsc.org | rsc.org |

| [IrN(PNP)]⁺ | Homocoupling | [N₂{Ir(PNP)}₂]²⁺ | Kinetically hindered at room temperature. rsc.org | rsc.org |

| [IrN(PNP)] and [IrN(PNP)]⁺ | Heterocoupling | [N₂{Ir(PNP)}₂]⁺ | Much more rapid than homocoupling. rsc.org | rsc.org |

Future Research Directions and Emerging Paradigms

Exploration of New Synthetic Pathways and Green Chemistry Innovations

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For Trisodium (B8492382) hexanitroiridate(III), future research is poised to move beyond traditional synthetic routes, which often involve harsh conditions, to embrace greener and more innovative approaches.

Current synthetic strategies for related hexanitrometallate complexes often rely on the oxidation of a metal(II) salt in the presence of a large excess of nitrite (B80452) salts. wikipedia.org Future explorations will likely focus on optimizing these conditions for the iridium analogue, aiming for higher yields and purity. A significant advancement would be the development of synthetic methods that operate under milder conditions, such as room temperature, which has been successfully demonstrated for other iridium(III) complexes. arxiv.org

Moreover, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic endeavors. This includes the use of environmentally benign solvents, minimizing waste generation, and improving atom economy. The exploration of aqueous synthetic routes would be a particularly attractive avenue, given the water solubility of the target compound.

A key area of investigation will be the controlled synthesis of high-purity Trisodium hexanitroiridate(III) to serve as a reliable precursor for further applications. The characterization of any new synthetic products will necessitate a combination of spectroscopic and analytical techniques to confirm their identity and purity.

Table 1: Potential Synthetic Precursors for Trisodium Hexanitroiridate(III)

| Precursor Compound | Chemical Formula | Key Properties | Potential Role in Synthesis |

|---|---|---|---|

| Iridium(III) chloride hydrate | IrCl₃·xH₂O | Common starting material for iridium chemistry. | Source of iridium(III) ions. |

| Sodium nitrite | NaNO₂ | Readily available source of nitrite ligands. | Ligand source and potential oxidizing agent facilitator. |

| Sodium hexachloroiridate(IV) | Na₂[IrCl₆] | Water-soluble iridium salt. | Alternative iridium source, requiring reduction to Ir(III). |

Design of Functional Materials Incorporating Trisodium Hexanitroiridate(III)

The unique electronic and coordination properties of iridium(III) complexes make them prime candidates for the development of advanced functional materials. bohrium.com While specific applications for Trisodium hexanitroiridate(III) have yet to be established, its properties suggest a range of potential uses that warrant future investigation.

One of the most promising areas is in catalysis . Iridium complexes are renowned for their catalytic activity in a wide array of organic transformations, including hydrogenation and C-H activation. nih.gov Trisodium hexanitroiridate(III) could serve as a water-soluble catalyst or as a precursor for the synthesis of heterogeneous catalysts, such as iridium oxide nanoparticles, which are highly active for the oxygen evolution reaction (OER). mdpi.comaip.org

The photophysical properties of iridium(III) complexes, characterized by strong spin-orbit coupling and phosphorescence, have led to their extensive use in organic light-emitting diodes (OLEDs) . mdpi.comnih.gov Future research could explore the luminescence properties of Trisodium hexanitroiridate(III) and its derivatives. While the simple hexanitro structure may not be ideal for high emission quantum yields, it could serve as a building block for more complex, highly luminescent materials through ligand exchange reactions.

Furthermore, the reactivity of the nitrite ligands could be exploited for the development of chemical sensors . The complex might exhibit changes in its spectroscopic or electrochemical properties upon interaction with specific analytes, forming the basis for a sensing platform. The analogous cobalt complex is used in the qualitative analysis of potassium and ammonium (B1175870) ions, suggesting a potential avenue for similar applications with the iridium compound. wikipedia.org

Table 2: Potential Applications of Trisodium Hexanitroiridate(III)-Based Materials

| Application Area | Relevant Properties | Research Focus |

|---|---|---|

| Catalysis | Redox activity, water solubility | Development of homogeneous or heterogeneous catalysts for organic synthesis and water splitting. |

| Luminescent Materials | Potential for phosphorescence | Investigation of photophysical properties and use as a precursor for OLED emitters. |

| Chemical Sensing | Reactivity of nitrite ligands | Design of sensors for ions or small molecules based on spectroscopic or electrochemical changes. |

Advanced In Situ Spectroscopic Characterization during Catalytic Cycles

To fully understand and optimize the performance of Trisodium hexanitroiridate(III) in potential catalytic applications, it is crucial to probe its behavior under reaction conditions. Advanced in situ spectroscopic techniques are powerful tools for elucidating reaction mechanisms, identifying active species, and understanding catalyst deactivation pathways.

Future research will undoubtedly leverage a suite of in situ spectroscopic methods to study this complex. Ambient-pressure X-ray photoelectron spectroscopy (AP-XPS) can provide information on the oxidation state of the iridium center and the chemical environment of the surface species during a catalytic reaction. mdpi.com This would be particularly valuable for understanding the role of the complex in heterogeneous catalysis.

In situ X-ray absorption spectroscopy (XAS) , including both X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), can reveal details about the electronic structure, oxidation state, and local coordination environment of the iridium atoms as the reaction proceeds. aip.orgacs.org This can help to identify reaction intermediates and understand the structural dynamics of the catalyst.

Synchrotron radiation-based infrared (SRIR) spectroscopy offers high sensitivity for detecting vibrational modes of adsorbed species and the catalyst itself, providing insights into the bonding and transformation of reactants and intermediates on the catalyst surface. nih.gov

The combination of these in situ techniques with electrochemical measurements, in what is known as spectroelectrochemistry, will be particularly powerful for studying electrocatalytic processes involving Trisodium hexanitroiridate(III). rsc.org

Table 3: In Situ Spectroscopic Techniques for Characterizing Trisodium Hexanitroiridate(III)

| Technique | Information Provided | Relevance to the Compound |

|---|---|---|

| Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) | Elemental composition and oxidation states of surface species. | Monitoring changes in the Ir oxidation state and ligand environment under catalytic conditions. mdpi.com |

| In situ X-ray Absorption Spectroscopy (XAS) | Electronic structure, oxidation state, and local coordination geometry. | Elucidating the structure of the active catalytic species and reaction intermediates. aip.orgacs.org |

| In situ Synchrotron Radiation Infrared (SRIR) Spectroscopy | Vibrational modes of the complex and adsorbed species. | Identifying surface intermediates and understanding reaction pathways. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Iridium Complex Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials discovery and design. For iridium complexes, including Trisodium hexanitroiridate(III), these computational tools offer a paradigm shift in how research is conducted, enabling the rapid screening of vast chemical spaces and the prediction of key properties.

Future research will likely employ ML models to predict a range of properties for derivatives of Trisodium hexanitroiridate(III). By training models on existing experimental and computational data for iridium complexes, it is possible to develop quantitative structure-property relationship (QSPR) models. These models can predict properties such as emission wavelengths, quantum yields, and catalytic activity based on the molecular structure. nih.govresearchgate.netacs.org

One of the major challenges in inorganic chemistry is predicting the outcome of a synthesis. ML models are being developed to predict the synthesizability of inorganic compounds, which could guide the experimental efforts towards the most promising synthetic routes for novel derivatives of Trisodium hexanitroiridate(III). nih.gov

Furthermore, ML can be combined with high-throughput virtual screening to accelerate the discovery of new functional materials. By computationally generating a large library of virtual compounds based on the Trisodium hexanitroiridate(III) scaffold with different ligands or counter-ions, ML models can rapidly identify the most promising candidates for specific applications, such as catalysis or optoelectronics. This approach significantly reduces the time and cost associated with traditional trial-and-error experimental methods. mdpi.commdpi.com

Table 4: Machine Learning Applications in Iridium Complex Research

| ML Application | Predicted Property/Outcome | Impact on Research of Trisodium Hexanitroiridate(III) |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) | Emission wavelength, quantum yield, catalytic activity. | Accelerates the design of new functional materials with desired properties. nih.govresearchgate.net |

| Synthesis Prediction | Likelihood of successful synthesis. | Guides experimental efforts towards viable synthetic targets. nih.gov |

| High-Throughput Virtual Screening | Identification of promising candidate molecules. | Rapidly explores a vast chemical space to discover novel materials. mdpi.com |

Theoretical Advancements in Predicting Iridium Coordination Chemistry

Theoretical and computational chemistry provides an indispensable framework for understanding and predicting the behavior of coordination complexes at the molecular level. For Trisodium hexanitroiridate(III), theoretical advancements will be crucial for elucidating its fundamental properties and guiding the design of new experiments.

Density Functional Theory (DFT) is a powerful tool for investigating the ground-state electronic structure and geometry of iridium complexes. nih.govnih.gov Future theoretical studies on Trisodium hexanitroiridate(III) will likely use DFT to calculate its optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the energies of the frontier molecular orbitals.

To understand the photophysical properties of this complex and its derivatives, Time-Dependent DFT (TD-DFT) will be employed to calculate excited-state energies, which correspond to absorption and emission wavelengths. tandfonline.com These calculations can provide insights into the nature of the electronic transitions and help to rationalize the luminescence behavior of these compounds.

Beyond static properties, computational methods can be used to model reaction pathways and calculate activation barriers for catalytic processes. This can help to elucidate reaction mechanisms and identify the factors that control catalytic activity and selectivity. researchgate.net

The synergy between theoretical predictions and experimental validation is a powerful approach for advancing the field. Theoretical calculations can guide the synthesis of new compounds with tailored properties, and experimental results can, in turn, be used to refine and validate the theoretical models. researchgate.net

Table 5: Theoretical Parameters for Characterizing Trisodium Hexanitroiridate(III)

| Computational Method | Calculated Parameter | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, frontier molecular orbital energies. | Prediction of molecular structure, spectroscopic properties, and reactivity. nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | Excited-state energies, absorption and emission spectra. | Understanding of photophysical properties and potential for luminescence. tandfonline.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds. | Elucidation of the bonding between iridium and the nitrite ligands. |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Trisodium;iridium(3-);hexanitrite, and how can reproducibility be ensured in academic settings?

- Methodological Answer : Synthesis protocols should begin with stoichiometric control of precursors (e.g., iridium salts and sodium nitrite) under inert atmospheres. Reproducibility requires detailed documentation of reaction parameters (temperature, pH, solvent purity) and validation via spectroscopic techniques (e.g., XRD for crystallinity, ICP-OES for elemental composition). Pre-experimental calibration of equipment and adherence to standardized protocols (e.g., IUPAC guidelines) are critical. For reproducibility, replicate experiments should include control groups and statistical analysis of yield variations .

Q. What spectroscopic or crystallographic techniques are optimal for characterizing this compound’s structure?

- Methodological Answer : X-ray diffraction (XRD) is essential for crystallographic analysis, while FTIR and Raman spectroscopy identify nitrite ligand vibrational modes. Pairing these with XPS (X-ray photoelectron spectroscopy) clarifies iridium’s oxidation state. For aqueous stability, in-situ UV-Vis spectroscopy under varying pH and temperature conditions is recommended. Cross-validate results with computational models (e.g., DFT for electronic structure) to resolve ambiguities .

Q. What factors influence the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should employ accelerated aging tests with controlled variables:

- pH : Use buffered solutions (pH 2–12) to assess decomposition pathways via HPLC or mass spectrometry.

- Temperature : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify phase transitions.

- Light exposure : Monitor photolytic degradation using controlled UV/Vis irradiation chambers. Statistical tools like ANOVA can isolate significant factors .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound with high purity?

- Methodological Answer : A 2<sup>k</sup> factorial design (e.g., variables: precursor molar ratio, reaction time, temperature) identifies interactions between parameters. Use response surface methodology (RSM) to model optimal conditions. Validate with central composite designs and quantify purity via NMR integration or chromatographic peak area analysis. Address confounding variables (e.g., moisture) by including blocking factors in the experimental matrix .

Q. What computational approaches are effective for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can simulate the compound’s electronic configuration. Molecular dynamics (MD) simulations predict solvation behavior and ligand exchange kinetics. Compare computational results with experimental XANES (X-ray absorption near-edge structure) data to validate iridium’s coordination geometry. Open-source software like Quantum ESPRESSO or ORCA ensures transparency .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, redox behavior) of this compound?

- Methodological Answer : Conduct meta-analyses of existing literature to identify methodological disparities (e.g., solvent choice, calibration standards). Design cross-validation experiments using harmonized protocols. For redox studies, employ cyclic voltammetry with a Ag/AgCl reference electrode and standardized supporting electrolytes. Use Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity in catalytic applications?

- Methodological Answer : Link reactivity to crystal field theory (CFT) for ligand-field stabilization effects or Marcus theory for electron-transfer kinetics. Experimental validation could involve in-situ EXAFS to track iridium’s coordination changes during catalysis. Pair with kinetic isotope effect (KIE) studies to elucidate rate-determining steps. Theoretical models must align with experimental activation energies derived from Arrhenius plots .

Methodological Notes

- Data Contradiction Analysis : Prioritize triangulation of analytical techniques (e.g., XRD + XPS + DFT) to minimize instrumental bias. Use Bland-Altman plots for inter-method comparisons .

- Experimental Design : Pre-register protocols on platforms like Open Science Framework to enhance transparency. Include negative controls (e.g., iridium-free reactions) to isolate compound-specific effects .

- Theoretical Integration : Anchor hypotheses to established frameworks (e.g., ligand substitution mechanisms in coordination chemistry) while exploring novel computational hybrids (e.g., machine learning for property prediction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products